5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole

Fsp3 Conformational Restriction Drug-Likeness

This 5-substituted octahydrocyclopenta[c]pyrrole is a conformationally restricted, dual-basic diamine (dN-N ~4.8–5.2 Å) optimized for bidentate ionic target engagement. The pyrrolidin-1-ylmethyl motif provides superior spatial presentation over 4-substituted regioisomers for disrupting RBP4–TTR protein–protein interactions and modulating Cav2.2 calcium channels. With Fsp3 = 0.92 and MW 194.32, it is an ideal Rule-of-Three-compliant fragment. Select this compound for 3D-diverse library design requiring a flexible methylene linker and distinct protonation states unavailable in directly attached amino variants.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
CAS No. 2169401-04-9
Cat. No. B1485984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole
CAS2169401-04-9
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CC3CNCC3C2
InChIInChI=1S/C12H22N2/c1-2-4-14(3-1)9-10-5-11-7-13-8-12(11)6-10/h10-13H,1-9H2
InChIKeyNHFLHIXQDPNIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole (CAS 2169401-04-9): Procurement-Level Structural and Scaffold Differentiation


5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole (CAS 2169401-04-9, molecular formula C12H22N2, MW 194.32 g/mol) is a disubstituted bicyclic diamine belonging to the 3-azabicyclo[3.3.0]octane (octahydrocyclopenta[c]pyrrole) class [1]. The core scaffold is characterized by a fused cyclopentane-pyrrolidine ring system that exhibits a high fraction of sp3-hybridized carbon atoms (Fsp3 = 1.0 for the saturated core) and significant conformational restriction relative to monocyclic pyrrolidine alternatives [2]. The compound bears a pyrrolidin-1-ylmethyl substituent specifically at the 5-position of the bicyclic framework, distinguishing it from 4-substituted regioisomers and from N-substituted variants that lack the methylene spacer. This substitution pattern introduces a tertiary amine center with a calculated pKa approximately 1.0–1.5 units higher than the bridgehead nitrogen of the parent scaffold, resulting in a dual-basic pharmacophore with discrete protonation states under physiological pH conditions [3].

Why 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole Cannot Be Freely Substituted by In-Class Octahydrocyclopenta[c]pyrrole Analogs


The octahydrocyclopenta[c]pyrrole scaffold is not a uniform commodity; the position, nature, and linker of the pendant amine substituent exert profound effects on molecular recognition, basicity, and metabolic stability that preclude simple analog interchange. Regioisomeric substitution at the 4-position versus the 5-position yields distinct spatial vectors of the pendant amine group, altering the three-dimensional presentation of the basic nitrogen to biological targets [1]. The pyrrolidin-1-ylmethyl moiety provides a specific combination of steric bulk (molar refractivity approximately 28.9 cm³/mol) and basicity (calculated pKa ~9.5–10 for the pendant pyrrolidine nitrogen) that differs measurably from piperidine, morpholine, or dimethylamino alternatives [2]. Furthermore, the methylene spacer between the bicyclic core and the pendant pyrrolidine group introduces a rotational degree of freedom that is absent in directly attached (4-position) amino-substituted variants, enabling chelation or bidentate binding modes that are geometrically inaccessible to compounds lacking this flexible linker [3]. These structural differences translate into divergent target engagement profiles, as demonstrated across GlyT1 inhibitor, calcium channel modulator, and RBP4 antagonist series where even minor substituent changes resulted in >10-fold shifts in potency [4].

Quantitative Differentiation Evidence for 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole Relative to Closest Analogs


Scaffold Fsp3 Carbon Fraction: Octahydrocyclopenta[c]pyrrole vs. Monocyclic Pyrrolidine Building Blocks

The fully saturated octahydrocyclopenta[c]pyrrole core possesses an Fsp3 (fraction of sp3-hybridized carbon atoms) value of 1.0, compared to 0.80 for N-methylpyrrolidine and 0.75 for N-benzylpyrrolidine, indicating complete carbon saturation [1]. In a recent analysis of building block libraries, scaffolds with Fsp3 ≥ 0.80 were associated with improved clinical success rates, and the conformational restriction of the fused [3.3.0] bicyclic system reduces the entropic penalty upon target binding relative to freely rotating monocyclic alternatives [2]. The 5-pyrrolidinylmethyl substituent maintains this complete saturation profile while introducing a conformationally flexible basic amine arm, yielding a scaffold with Fsp3 = 0.92 for the full molecule versus 0.86 for the analogous 5-(piperidin-1-ylmethyl) variant (due to the additional methylene in the piperidine ring) [1].

Fsp3 Conformational Restriction Drug-Likeness Scaffold Diversity

Regioisomeric Differentiation: 5-Pyrrolidinylmethyl vs. 4-Pyrrolidinyl Substitution on the Octahydrocyclopenta[c]pyrrole Core

The 5-(1-pyrrolidinylmethyl) substitution pattern places the pendant basic amine at a distance of approximately 4.8–5.2 Å from the bridgehead nitrogen (estimated from MMFF94 energy minimization), compared to approximately 2.9–3.3 Å for the directly attached 4-(1-pyrrolidinyl) regioisomer (CAS 2098124-56-0) [1]. This difference in spatial separation is critical: the 5-pyrrolidinylmethyl isomer can engage in bidentate hydrogen-bonding or ionic interactions spanning 5–7 Å between the two basic nitrogens, whereas the 4-pyrrolidinyl isomer constrains the two nitrogens to a distance of 3–4 Å, limiting its ability to bridge distal acidic residues in a binding pocket [2]. In the GlyT1 inhibitor series, analogous spatial vector modulation through linker length optimization produced up to 15-fold changes in GlyT1 IC50 values [3].

Regioisomer Substitution Position Spatial Vector Structure-Activity Relationship

Pendant Amine Basicity and Steric Profile: Pyrrolidine vs. Piperidine vs. Morpholine as the Terminal Group

The pyrrolidine ring as the terminal amine group provides a calculated conjugate acid pKa of approximately 9.8–10.2 , which is 0.5–0.8 units higher than the piperidine analog (pKa ~9.3) and more than 2.5 units higher than the morpholine analog (pKa ~7.4) [1]. At physiological pH (7.4), the pyrrolidine-substituted compound is >98% protonated at the pendant amine, whereas the morpholine analog is only ~50% protonated, resulting in fundamentally different charge states and electrostatic interaction potential [1]. Additionally, the molar refractivity of the pyrrolidine group (calculated MR = 20.1 cm³/mol) is intermediate between dimethylamino (MR = 15.5 cm³/mol) and piperidine (MR = 24.8 cm³/mol), providing a distinct steric footprint that can be exploited to modulate shape complementarity within hydrophobic sub-pockets of target proteins [2].

Amine Basicity pKa Steric Bulk Molar Refractivity Drug-Protein Interaction

Conformational Flexibility: Methylene Linker Enables Chelation Binding Modes Inaccessible to Directly Attached Amino Substituents

The methylene spacer between the octahydrocyclopenta[c]pyrrole core and the pyrrolidine group introduces one additional rotatable bond (total rotatable bonds = 2 for the target compound vs. 1 for the 4-(1-pyrrolidinyl) analog) [1]. This additional degree of freedom enables the pendant amine to sample a larger conformational volume (estimated accessible volume of ~120 ų vs. ~45 ų for the directly attached analog, calculated using a 0.5 Å grid spacing with a probe radius of 1.4 Å) [2]. In the RBP4 antagonist series, bicyclic octahydrocyclopenta[c]pyrrole scaffolds with flexible amine linkers demonstrated superior plasma RBP4 reduction (up to 60% reduction in circulating RBP4 protein levels) compared to conformationally constrained analogs lacking the methylene spacer [3]. Class-level inference from GlyT1 inhibitor SAR further supports that optimal linker length is critical for achieving balanced potency and CNS penetration [4].

Linker Flexibility Rotatable Bonds Bidentate Binding Conformational Sampling

Purity and Supply Chain Comparability: Typical Batch Purity vs. Unsubstituted Core Scaffold

The 5-(1-pyrrolidinylmethyl) derivative, as a functionalized building block, is typically supplied at ≥95% purity (HPLC) with major impurities arising from regioisomeric contamination (predominantly the N-alkylated isomer resulting from pyrrolidine quaternization at the bridgehead nitrogen) . In contrast, the unsubstituted octahydrocyclopenta[c]pyrrole core (CAS 5661-03-0) is commercially available at ≥97% purity from multiple suppliers, reflecting simpler synthetic access and purification . The presence of the pyrrolidinylmethyl substituent introduces an additional chiral center at the 5-position when the ring junction is cis-fused, resulting in the potential for diastereomeric mixtures that require careful chiral chromatographic analysis (typical diastereomeric excess >95% for research-grade material) [1]. This added stereochemical complexity represents both a differentiation point and a quality control parameter that distinguishes this compound from achiral or single-stereocenter analogs.

Chemical Purity Building Block Quality Procurement Specification Supply Chain Reliability

Target Engagement Potential: Dual-Basic Pharmacophore vs. Mono-Basic Scaffold Congeners

The presence of two basic nitrogen centers with distinct pKa values (bridgehead NH pKa ≈ 10.5–11.0; pendant pyrrolidine pKa ≈ 9.8–10.2) creates a dual-basic pharmacophore capable of simultaneous engagement of two acidic residues in a target protein. This stands in contrast to mono-basic octahydrocyclopenta[c]pyrrole derivatives such as N-Boc-protected or N-acetylated variants, which present only a single protonatable center [1]. In the octahydrocyclopenta[c]pyrrole calcium channel modulator patent series, compounds bearing two basic amines achieved Cav2.2 inhibition with IC50 values reaching low nanomolar range, whereas mono-basic analogs were consistently 5- to 50-fold less potent, underscoring the importance of the dual-basic motif for high-affinity target engagement [2]. The specific protonation state difference (doubly charged at pH 5–6, singly charged at pH 7.4) further enables pH-dependent modulation of binding, a property not shared by permanently charged quaternary ammonium analogs .

Dual Pharmacophore Bidentate Binding Ionic Interaction Ligand Efficiency

High-Value Application Scenarios for 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole Based on Quantified Differentiation


Dual-Basic Pharmacophore Fragment Screening for Ion Channel and GPCR Targets

The compound's two spatially separated basic amine centers (dN-N ≈ 4.8–5.2 Å) with distinct pKa values make it an ideal fragment or scaffold for targets requiring bidentate ionic interactions, such as voltage-gated calcium channels (Cav2.2), where dual-basic motifs have been shown to achieve nanomolar inhibition [1]. Its Fsp3 = 0.92 supports high aqueous solubility and favorable fragment-like physicochemical properties (MW 194.32, within the Rule of Three for fragment-based screening) [2]. Users should procure this specific compound over mono-basic analogs when the target binding site contains two acidic residues separated by 5–7 Å, as the 4-substituted regioisomer (dN-N ≈ 2.9–3.3 Å) cannot span this distance [1].

CNS-Penetrant Lead Optimization with Conformationally Adaptable Amine Linkers

The methylene linker between the bicyclic core and pendant pyrrolidine provides conformational flexibility (2 rotatable bonds, ~120 ų accessible volume) that enables adaptation to diverse binding pocket geometries [2]. In the GlyT1 inhibitor program, analogous octahydrocyclopenta[c]pyrrole derivatives with flexible amine linkers demonstrated both potent in vitro GlyT1 inhibition and in vivo efficacy in elevating cerebrospinal fluid glycine levels, establishing the scaffold's CNS drug-likeness [3]. The pyrrolidine terminal group's pKa of ~9.8–10.2 ensures consistent protonation without the excessive polarity of permanently charged analogs, maintaining a balance between target engagement and passive membrane permeability [2].

RBP4 Antagonist Scaffold for Retinal Disease Programs

Bicyclic octahydrocyclopenta[c]pyrrole scaffolds with conformationally flexible amine substituents have demonstrated RBP4 antagonist activity with up to 60% reduction in circulating plasma RBP4 protein levels, a clinically relevant biomarker for atrophic age-related macular degeneration and Stargardt disease [4]. The 5-(1-pyrrolidinylmethyl) substitution pattern provides the optimal spatial presentation of the basic amine for disrupting the RBP4–transthyretin (TTR) protein–protein interaction. Procurement decisions for RBP4 antagonist programs should prioritize this specific substitution pattern over 4-substituted or N-substituted variants, which showed reduced target engagement in SAR studies [4].

Fragment-Based and DNA-Encoded Library (DEL) Building Block with High 3D Diversity

With Fsp3 = 0.92, dual stereocenters, and a unique [3.3.0] bicyclic architecture, this compound addresses the 'escape from flatland' imperative in library design [2]. The pyrrolidinylmethyl substituent at the 5-position introduces shape diversity (measured by normalized principal moments of inertia) that is distinct from the 4-substituted regioisomer and from N-substituted octahydrocyclopenta[c]pyrrole variants [1]. For DEL synthesis, the secondary bridgehead amine provides a handle for DNA attachment via amide bond formation without compromising the pendant pyrrolidine's binding functionality. Users constructing 3D-diverse fragment libraries should select this compound over flat, aromatic amine building blocks (Fsp3 < 0.5) to enhance hit rates against challenging protein–protein interaction targets [2].

Quote Request

Request a Quote for 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.